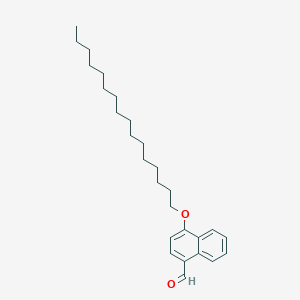
4-(Hexadecyloxy)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a hexadecyloxy group at the 4-position and an aldehyde group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which is subjected to a series of reactions to introduce the hexadecyloxy group and the aldehyde group.
Introduction of Hexadecyloxy Group: The naphthalene is first reacted with hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Hexadecyloxy)naphthalene.
Formylation: The resulting compound is then subjected to a formylation reaction using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexadecyloxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Hexadecyloxy)naphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Hexadecyloxy)naphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Hexadecyloxy)naphthalene-1-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic and potentially less bioactive.
4-Methoxynaphthalene-1-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different solubility and reactivity.
4-(Octadecyloxy)naphthalene-1-carbaldehyde: Similar structure but with an octadecyloxy group, which may affect its physical and chemical properties.
Uniqueness
4-(Hexadecyloxy)naphthalene-1-carbaldehyde is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
54031-96-8 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
4-hexadecoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-29-27-21-20-24(23-28)25-18-15-16-19-26(25)27/h15-16,18-21,23H,2-14,17,22H2,1H3 |
InChI-Schlüssel |
SZUAQYBEMISCSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


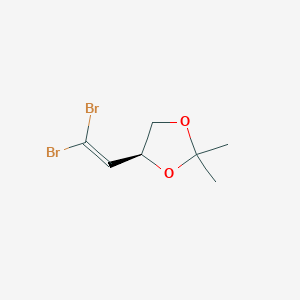
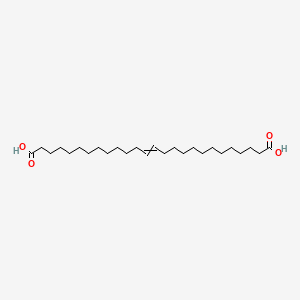
![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
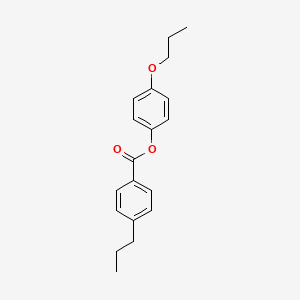
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
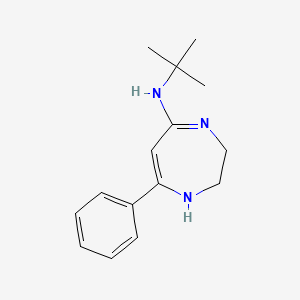
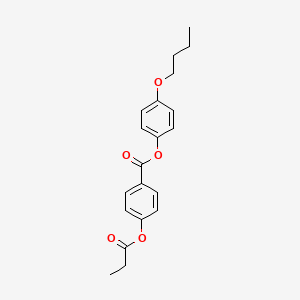
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
